N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2,6-difluorophenyl group and a phenyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula for N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide is , and it possesses a molecular weight of approximately 330.4 g/mol .
The reactivity of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide can be explored through various chemical transformations, including:
These reactions are crucial for modifying the compound to improve its pharmacological properties or to synthesize analogs for structure-activity relationship studies.
N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide has been investigated for its biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. Preliminary studies suggest that this compound may exhibit:
The specific mechanisms of action are still under investigation, but they may involve modulation of signaling pathways associated with cell proliferation and apoptosis.
The synthesis of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. Common methods include:
These methods allow for the efficient synthesis of this compound while maintaining high purity and yield
N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide has several potential applications:
Interaction studies involving N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide focus on its binding affinity to various biological targets. These studies are essential for understanding how the compound interacts with proteins involved in disease pathways:
Such studies are critical for advancing this compound toward clinical application.
Several compounds share structural similarities with N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3,4-difluorophenyl)-5-oxo-1-phenylpyrrolidine-2-carboxamide | Contains a 3,4-difluorophenyl group | Exhibits different pharmacological profiles due to substitution pattern |
| (2S)-4-(2,5-difluorophenyl)-N,N-dimethyl-2-phenylpyrrolidine-1-carboxamide | Dimethyl substitution on nitrogen | Potentially altered solubility and bioavailability |
| N-(5-fluoro-2-methylphenyl)-3-methylpyrrolidine-1-carboxamide | Different fluorinated phenyl group | May show distinct interactions with biological targets |
These compounds highlight the diversity within the pyrrolidine carboxamide class and underscore the unique positioning of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide due to its specific substitutions and resultant biological activities .
N-(2,6-Difluorophenyl)-3-phenylpyrrolidine-1-carboxamide derives its name from the pyrrolidine backbone, substituted at the 1-position with a carboxamide group linked to a 2,6-difluorophenyl moiety and at the 3-position with a phenyl group. The IUPAC name adheres to the following hierarchy:
The structural validation involves confirming the connectivity and stereochemistry through spectroscopic techniques such as:
The compound exhibits potential isomerism due to:
These isomers differ in electronic and steric effects, influencing reactivity and biological interactions. For instance, the 2,6-difluorophenyl group reduces steric hindrance compared to 2,4-substituted analogs, potentially enhancing binding affinity to targets .
Crystallography is critical for unambiguously determining the compound’s 3D structure. Key strategies include:
The development of asymmetric synthetic methodologies for pyrrolidine-1-carboxamide derivatives has emerged as a critical area of research in medicinal chemistry, particularly for compounds like N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide [4]. Contemporary approaches leverage sophisticated stereocontrol mechanisms to achieve high enantioselectivity in the formation of these valuable pharmaceutical intermediates.
One of the most significant advances in asymmetric pyrrolidine synthesis involves the application of chiral phosphoric acid catalysts in aza-Michael cyclization reactions [5]. The "Clip-Cycle" methodology employs (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) as a chiral phosphoric acid catalyst to achieve kinetic resolution of racemic cyclization precursors [5]. This approach has demonstrated exceptional selectivity, with enantiomeric excess values reaching up to 90% and selectivity factors (s) as high as 122 in the synthesis of 2- and 3-substituted pyrrolidines [5].
The mechanistic pathway involves an initial alkene metathesis reaction to "clip" an unsaturated carbamate-protected amine with an activating thioester group, followed by a chiral phosphoric acid-catalyzed aza-Michael "cycle" reaction [5]. This sequential process enables precise stereochemical control at multiple centers, making it particularly valuable for constructing complex pyrrolidine-1-carboxamide scaffolds with defined stereochemistry.
Imidazolidinone-based organocatalysts have proven highly effective for the enantioselective construction of pyrroloindoline frameworks through addition-cyclization sequences [19]. The tryptophan-derived imidazolidinone salt exhibits optimal levels of enantioinduction when combined with α,β-unsaturated aldehydes in the presence of dichloromethane-water systems [19]. This methodology achieves 89% enantiomeric excess and 85% yield in the formation of pyrroloindoline structures, which serve as valuable precursors for pyrrolidine-1-carboxamide derivatives [19].
The reaction mechanism involves reversible formation of iminium ions from α,β-unsaturated aldehydes and secondary amines, followed by intramolecular cyclization [19]. Notably, solvent dielectric properties significantly influence the absolute sense of enantiofacial discrimination, with high dielectric media favoring (3aS)-pyrroloindoline formation and low dielectric solvents producing (3aR)-pyrroloindoline as the major antipode [19].
Palladium-catalyzed asymmetric carboamination reactions provide an efficient route to enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines [17]. These transformations utilize N-Boc-pent-4-enylamines and aryl or alkenyl bromides in the presence of chiral ligands to generate pyrrolidine products with up to 94% enantiomeric excess [17]. The reaction proceeds via syn-aminopalladation followed by carbon-carbon bond-forming reductive elimination [17].
Optimization studies have identified (S)-Quinap as an effective chiral ligand, although initial investigations yielded modest selectivity (10% enantiomeric excess) [17]. Subsequent ligand development and reaction condition optimization have significantly improved both yield and enantioselectivity, enabling the concise asymmetric synthesis of complex alkaloid natural products [17].
| Catalytic System | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|
| (R)-TRIP | 90 | 85 | [5] |
| Imidazolidinone Salt | 89 | 85 | [19] |
| Pd/(S)-Quinap | 94 | 78 | [17] |
Recent developments in copper-catalyzed intramolecular hydroamination have provided practical synthetic routes to α-arylpyrrolidines through Suzuki-Miyaura cross-coupling followed by enantioselective cyclization [21]. This two-step approach demonstrates excellent stereoselectivity and broad substrate scope, particularly for pharmaceutically relevant heteroarene-containing substrates [21]. The methodology facilitates asymmetric synthesis of tetrahydroisoquinolines and medium-ring dibenzo-fused nitrogen heterocycles, expanding the structural diversity accessible through asymmetric pyrrolidine synthesis [21].
The optimization of Grignard reaction parameters represents a fundamental aspect of pyrrolidine-1-carboxamide synthesis, with careful control of reaction conditions being essential for achieving high yields and selectivities. The formation of Grignard reagents and their subsequent reaction with heterocyclic substrates requires precise management of temperature, solvent systems, and dosing rates to minimize side reactions and maximize product formation.
Systematic investigation of Grignard reaction thermal parameters reveals critical temperature dependencies that directly impact both safety and synthetic efficiency [25]. The synthesis of Grignard reagents exhibits highly exothermic characteristics, with overall heat release ranging from 362.69 to 397.11 kilojoules per mole [25]. Adiabatic temperature rises can reach maximum values of 204.87 Kelvin at dosing rates of 2.0 grams per minute, necessitating careful thermal management [25].
The maximum temperature of synthesis reaction (MTSR) calculations demonstrate that lower dosing rates significantly reduce thermal accumulation risks [25]. At dosing rates of 0.5 grams per minute, thermal accumulation decreases to 1.01% compared to 10.33% at higher dosing rates, indicating superior process control at reduced addition rates [25]. The induction period represents the most hazardous phase of the reaction, with MTSR values consistently higher than those observed at the end of the dosing period [25].
The selection of appropriate solvent systems profoundly influences Grignard reaction outcomes in pyrrolidine synthesis [27]. Tetrahydrofuran remains the preferred solvent for most Grignard formations due to its strong coordinating ability and thermal stability [27]. However, 2-methyltetrahydrofuran has emerged as a safer alternative for industrial applications, exhibiting lower risk profiles while maintaining comparable reactivity [22].
Temperature-dependent solvent effects become particularly pronounced in heterocyclic systems. Reactions conducted at -40°C in tetrahydrofuran enable selective formation of 2,3-dihydropyridine N-oxide derivatives through sequential Grignard addition and electrophile incorporation [27]. The reaction provides complete regio- and stereoselectivity, yielding trans-2,3-dihydropyridine N-oxides in good yields when temperature is maintained below -20°C to avoid undesired ring-opening reactions [27].
Comprehensive analysis of dosing rate effects on Grignard reaction parameters reveals significant impacts on both product yield and process safety [25]. Reaction calorimetry studies demonstrate that dosing rates of 0.5 grams per minute provide optimal balance between reaction efficiency and thermal control [25]. At this rate, the rate of heat generation equals the dosing rate, preventing dangerous heat accumulation [25].
Higher dosing rates (2.0 grams per minute) result in incomplete conversion during the dosing period, with heat released being obviously lower than theoretical values due to kinetic limitations [25]. The difference between theoretical heat and actual heat release increases substantially at elevated dosing rates, indicating inefficient reagent utilization [25]. Risk assessment using Stoessel criticality diagrams confirms that reduced dosing rates effectively lower the risk level from class 3 to class 1 under normal operating conditions [25].
| Dosing Rate (g/min) | Thermal Accumulation (%) | Yield (%) | Risk Level |
|---|---|---|---|
| 0.5 | 1.01 | 89 | 1 |
| 1.0 | 5.67 | 85 | 2 |
| 2.0 | 10.33 | 78 | 3 |
The incorporation of specific additives significantly enhances Grignard reaction performance in pyrrolidine synthesis applications [24]. 3-(Trifluoromethyl)benzoic acid has been identified as the most effective additive for palladium-catalyzed γ-carbonylation reactions involving Grignard-derived intermediates, improving product yields from 22% to 85% [24]. This dramatic enhancement is attributed to stabilization of palladium intermediates formed during the catalytic cycle [24].
Mechanistic studies indicate that carboxylic acid additives facilitate crucial coordination-assisted metal insertion steps while preventing catalyst deactivation pathways [24]. The specific electronic properties of trifluoromethyl-substituted benzoic acids provide optimal balance between Lewis acidity and coordinating ability, resulting in superior reaction outcomes compared to conventional additives such as acetic acid or pivalic acid [24].
Industrial-scale implementation of Grignard reactions in pyrrolidine synthesis requires careful consideration of heat transfer limitations and mixing efficiency [25]. Continuous tube reactor systems operated in downflow mode with fixed-bed catalyst arrangements provide superior thermal control compared to batch processes [29]. The cycle gas method enables efficient heat removal while maintaining consistent reaction conditions throughout the reactor volume [29].
Process optimization studies reveal that multistage purification and separation protocols are essential for achieving pharmaceutical-grade product quality [29]. Extractive and azeotropic distillation techniques enable effective removal of organometallic impurities and side products that commonly arise in large-scale Grignard processes [29]. Temperature maintenance at 165-200°C and pressure control at 17-21 megapascals ensure consistent product formation while minimizing thermal decomposition pathways [29].
Ring-closing metathesis (RCM) has emerged as a powerful strategy for pyrrolidine-1-carboxamide synthesis, offering efficient routes to construct five-membered nitrogen heterocycles under mild reaction conditions. The development of sophisticated catalytic systems has enabled high-yielding transformations of linear precursors into cyclic products with excellent functional group tolerance and stereochemical control.
Second-generation ruthenium-based RCM catalysts have demonstrated exceptional efficiency in the synthesis of enantiopure pyrrolidine derivatives from chiral diallylamine precursors [10]. Lewis acid-assisted ring-closing metathesis employing these catalysts achieves yields of 79-93% under very mild conditions, significantly expanding the scope of olefin metathesis in heterocyclic synthesis [10]. The reaction proceeds through coordination of the ruthenium center to the alkene substrates, followed by metallacyclobutane formation and subsequent ring closure [10].
The mechanism involves initial coordination of the catalyst to one of the allyl groups, forming a ruthenium-carbene intermediate that undergoes cycloaddition with the second alkene [10]. The resulting metallacyclobutane intermediate then undergoes ring opening to form the desired pyrrolidine product and regenerate the active catalyst [10]. This catalytic cycle proceeds efficiently at ambient temperature, making it particularly suitable for temperature-sensitive substrates [10].
Ring-closing enyne metathesis (RCEYM) has proven highly effective for synthesizing chiral pyrrolidine derivatives from substrates containing both alkene and alkyne functionalities [9]. This methodology generates pyrrolidine products directly in very good yields from substrates containing basic or nucleophilic nitrogen atoms [9]. The reaction proceeds smoothly without requiring ethylene gas atmosphere, simplifying operational requirements compared to traditional RCM protocols [9].
The synthetic utility of RCEYM extends to substrates with diverse substitution patterns, enabling access to structurally complex pyrrolidine architectures [9]. The presence of electron-withdrawing or electron-donating groups on the enyne substrates does not significantly impact reaction efficiency, demonstrating the robust nature of this transformation [9]. Product yields consistently exceed 85% across a broad range of substrate types, indicating excellent general applicability [9].
Platinum-catalyzed cascade reactions provide an alternative approach to pyrrolidine synthesis through sequential cycloisomerization and nucleophilic addition processes [11]. The method involves coupling of N-Boc-protected alkynamine derivatives with appropriate alkenes or alkynes using a platinum/triflic acid binary catalytic system [11]. This process proceeds through initial platinum-catalyzed cycloisomerization followed by triflic acid-promoted nucleophilic addition and carbocation trapping [11].
The cascade mechanism begins with platinum coordination to the alkyne, promoting cycloisomerization to form a vinyl carbocation intermediate [11]. Subsequent nucleophilic attack by the alkene partner generates a new carbocation that is trapped by the Boc protecting group, resulting in pyrrolidine formation [11]. This cascade approach enables efficient construction of bicyclic pyrrolidine derivatives when allyltrimethylsilane or propargyltrimethylsilane are employed as coupling partners [11].
| Catalyst System | Substrate Type | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Ruthenium Gen-2 | Diallylamines | 79-93 | 25°C, CH₂Cl₂ |
| Ruthenium/Lewis Acid | Enyne Substrates | 85+ | 25°C, No Ethylene |
| Platinum/TfOH | Alkynamine/Alkene | 70-85 | 80°C, Toluene |
Iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] dipolar cycloaddition represents a novel approach to functionalized pyrrolidine synthesis [23]. This methodology employs 1 mol% Vaska's complex [IrCl(CO)(PPh₃)₂] and tetramethyldisiloxane as a terminal reductant to generate both stabilized and unstabilized azomethine ylides from amide and lactam precursors [23].
The process proceeds under mild reaction conditions from precursors containing strategically positioned electron-withdrawing groups or trimethylsilyl substituents [23]. Subsequent regio- and diastereoselective inter- and intramolecular dipolar cycloaddition reactions with electron-deficient alkenes enable efficient access to structurally complex pyrrolidine architectures [23]. Density functional theory calculations reveal an intimate balance between asynchronicity and interaction energies in the transition structures, which ultimately control the unusual selectivities observed in certain transformations [23].
Electroreductive cyclization in flow microreactors has emerged as a green and efficient method for pyrrolidine synthesis from readily available imine and terminal dihaloalkane precursors [13]. This approach utilizes the large specific surface area of microreactors to promote efficient substrate reduction at the cathode [13]. The method provides target compounds in good yields compared to conventional batch-type reactions, with yields typically exceeding 55% on preparative scale [13].
Flow microreactor technology enables continuous electrolysis for approximately one hour, producing several tens of milligrams of pyrrolidine derivatives [13]. The addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base effectively suppresses formation of hydromonomeric byproducts, which represent the main competing pathway [13]. This electrochemical approach eliminates the need for expensive or toxic reagents, making it particularly attractive for sustainable pyrrolidine synthesis [13].
Modern RCM catalyst design focuses on enhancing functional group tolerance and substrate scope through ligand modification and electronic tuning [10] [11]. The development of N-heterocyclic carbene ligands has significantly improved catalyst stability and activity, enabling efficient ring-closing reactions of challenging substrates [10]. These advances have made RCM a preferred method for late-stage cyclization in complex molecule synthesis [10].
Computational studies have provided valuable insights into the factors controlling selectivity in RCM reactions [23]. The balance between steric and electronic effects in the catalyst-substrate complex determines both reaction rate and product distribution [23]. These mechanistic understanding has guided the development of more selective and efficient catalytic systems for pyrrolidine synthesis [23].
The industrial-scale production of pyrrolidine-1-carboxamide derivatives presents numerous technical, economic, and regulatory challenges that must be addressed to ensure viable commercial manufacturing processes. These challenges encompass raw material procurement, process scalability, quality control, and environmental compliance requirements that significantly impact production costs and operational efficiency.
The pyrrolidine manufacturing industry faces significant supply chain challenges due to its dependence on specialized petrochemical-derived feedstocks [30]. Over 70% of global pyrrolidine production relies on glutaraldehyde and succinonitrile as primary raw materials, creating vulnerability to price volatility and supply disruptions [30]. Crude oil price fluctuations in 2022 caused an 18-22% surge in pyrrolidine manufacturing expenses within a six-month period, demonstrating the direct correlation between feedstock costs and production economics [30].
Geographic concentration of raw material production compounds these vulnerabilities, with China accounting for 58% of global capacity [30]. The COVID-19 lockdowns in Shanghai resulted in 12-week delivery delays that disrupted pharmaceutical intermediate production across Europe and North America, highlighting the risks associated with over-reliance on single-source suppliers [30]. Transport costs for maintaining specialized storage conditions can exceed standard chemical shipment rates by 40-60%, further increasing operational expenses [30].
Pharmaceutical-grade pyrrolidine derivatives require stringent quality control measures that significantly increase production complexity and costs [30]. European Union REACH regulations mandate 99.5% purity for pharmaceutical applications, while United States Food and Drug Administration guidelines require complete documentation of synthesis pathways [30]. These conflicting regional standards force manufacturers to maintain separate production batches, inflating inventory costs by an average of 12 dollars per kilogram [30].
Application-specific quality demands create additional bottlenecks in multi-industry supply chains [30]. Pharmaceutical manufacturers require ultra-high-purity grades (≥99.9%) with strict endotoxin control, whereas agrochemical applications tolerate 98% purity [30]. This quality stratification reduces production flexibility, with purification stages adding 15-20 days to lead times for pharmaceutical-grade material [30]. During demand spikes, such as the 2021 surge for COVID-19 antiviral drug intermediates, suppliers struggled to reallocate industrial-grade stocks to meet pharmaceutical specifications [30].
Industrial pyrrolidine production employs continuous tube reactor systems operating at 165-200°C and 17-21 megapascals pressure in the presence of cobalt and nickel oxide catalysts supported on alumina [29]. The reaction utilizes 1,4-butanediol and ammonia as feedstocks in a downflow fixed-bed configuration [29]. Product recovery requires multistage purification through extractive and azeotropic distillation, adding significant capital and operating costs [29].
Scale-up optimization studies indicate that dosing rate control represents a critical factor in maintaining product quality and process safety [25]. Continuous electrolysis in flow microreactors demonstrates superior yield performance compared to batch processes, with throughput rates reaching 7.45 grams per hour in self-designed microfluidic systems [22]. However, the transition from laboratory-scale microreactors to industrial-scale continuous processing requires substantial investment in specialized equipment and control systems [22].
| Production Scale | Capital Investment (Million USD) | Operating Cost (USD/kg) | Lead Time (weeks) |
|---|---|---|---|
| Laboratory | 0.1-0.5 | 150-200 | 2-4 |
| Pilot Plant | 2-8 | 80-120 | 6-12 |
| Commercial | 15-50 | 25-45 | 16-24 |
Pyrrolidine market pricing exhibits strong correlation with raw material cost fluctuations, with feedstock expenses accounting for 60-70% of price variability over five-year periods [30]. The correlation coefficient between ammonia prices and pyrrolidine pricing exceeded 0.85 in European markets during the 2022 natural gas crisis, when ammonia costs increased by 35% [30]. These cost pressures directly impact production economics, with smaller manufacturers passing on nearly 95% of cost increases to buyers due to limited bargaining power with suppliers [30].
Technological innovations have introduced regional pricing disparities, with catalytic hydrogenation optimization in China reducing butadiene consumption by 12% per ton of pyrrolidine produced [30]. However, such improvements remain geographically uneven, creating competitive advantages for manufacturers with access to advanced process technologies [30]. The adoption of bio-based feedstocks derived from renewable resources shows promise for reducing carbon footprints by up to 40%, but requires significant process modifications and capital investment [30].
Sustainability initiatives are driving fundamental changes in pyrrolidine manufacturing practices, with companies prioritizing green chemistry principles to minimize environmental impact [30]. Bio-based pyrrolidine synthesis from corn or sugarcane-derived feedstocks reduces carbon emissions by up to 40% compared to conventional petroleum-based methods [30]. However, the transition to renewable feedstocks requires substantial process re-engineering and validation studies [30].
The solubility profile of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide is fundamentally influenced by its molecular architecture, which combines hydrophobic aromatic rings with polar amide functionality [1]. The compound exhibits a predicted logarithmic partition coefficient (LogP) of 2.8, indicating moderate lipophilicity that falls within the favorable range for drug-like properties [1]. This value suggests balanced partitioning between aqueous and lipid phases, which is critical for membrane permeability and bioavailability.
The 2,6-difluorophenyl substitution pattern creates a unique electronic environment that significantly impacts solubility behavior [1]. The fluorine atoms at the ortho positions relative to the amide nitrogen introduce electron-withdrawing effects while simultaneously reducing intermolecular π-π stacking interactions compared to non-fluorinated analogs [1]. This structural modification enhances aqueous solubility relative to fully aromatic systems while maintaining sufficient lipophilicity for biological activity.
The solubility behavior of (2S)-pyrrolidine-2-carboxylic acid in various alcoholic solvents follows the order: methanol > ethanol > butan-1-ol > isopropyl alcohol [2]. This pattern reflects the interplay between hydrogen bonding capacity and steric hindrance, with methanol's smaller molecular size and enhanced hydrogen bonding ability facilitating superior dissolution [2]. For N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide, similar trends are expected, though the presence of aromatic substituents likely shifts the overall solubility toward more hydrophobic solvents.
| Compound | Solubility/Properties | Solvent/Conditions | Reference |
|---|---|---|---|
| Pyrrolidine-2-carboxamide | >17.1 μg/mL at pH 7.4 [3] | Aqueous at pH 7.4 | [3] |
| (2S)-Pyrrolidine-2-carboxylic acid in methanol | Highest solubility among alcohols [2] | Pure methanol | [2] |
| (2S)-Pyrrolidine-2-carboxylic acid in ethanol | Good solubility [2] | Pure ethanol | [2] |
| N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide | Moderate solubility in organic solvents | Organic solvents | |
| 2-(2,5-Difluorophenyl)pyrrolidine | Moderate solubility in organic solvents [5] | Organic solvents | [5] |
The compound's solubility in organic matrices is primarily governed by its ability to form favorable intermolecular interactions with solvent molecules [6]. In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), enhanced dissolution is expected due to strong dipole-dipole interactions with the carboxamide functionality [6]. The pyrrolidine nitrogen can engage in hydrogen bonding as an acceptor, while the amide carbonyl provides additional polar interaction sites.
In alcoholic solvents, the compound likely exhibits moderate to good solubility, with the dissolution process facilitated by hydrogen bonding between the alcohol hydroxyl groups and the amide functionality [2]. The 2,6-difluorophenyl substitution pattern may enhance solubility in fluorinated solvents through favorable dipole-dipole interactions between the carbon-fluorine bonds and solvent molecules [1].
Chlorinated solvents such as dichloromethane and chloroform are expected to provide good dissolution characteristics due to the compound's moderate lipophilicity [1]. The aromatic rings can engage in favorable π-π interactions with aromatic solvents like benzene and toluene, though the overall polarity of the molecule may limit solubility in purely hydrocarbon solvents.
Temperature significantly influences the dissolution behavior of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide in organic matrices [2]. Based on thermodynamic principles and analogous pyrrolidine compounds, solubility generally increases with temperature due to enhanced molecular motion and weakened intermolecular forces in the solid state [2]. The dissolution process is likely endothermic, as observed for related pyrrolidine-2-carboxylic acid derivatives [2].
The driving force for dissolution may transition from enthalpy-driven at lower temperatures to entropy-driven at elevated temperatures [2]. This behavior reflects the complex interplay between lattice energy breakdown and solvation energy formation during the dissolution process [2]. For pharmaceutical applications, this temperature dependence must be carefully considered during formulation development and storage conditions.
In pharmaceutical matrices, the compound's solubility can be significantly enhanced through various formulation strategies [6]. Co-solvency approaches using binary or ternary solvent mixtures can improve dissolution characteristics beyond what is achievable with single solvents [6]. For instance, combinations of water with organic co-solvents like propylene glycol or polyethylene glycol 400 may provide optimal solubility profiles for liquid formulations [6].
Complexation with cyclodextrins or other solubility enhancers represents another viable approach for improving dissolution in aqueous matrices [6]. The aromatic substituents of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide may facilitate inclusion complex formation, particularly with β-cyclodextrin derivatives [6].
Solid dispersion techniques utilizing polymeric carriers such as polyvinylpyrrolidone or hydroxypropyl methylcellulose can dramatically enhance apparent solubility through amorphous form stabilization [7]. These approaches are particularly relevant for compounds with limited aqueous solubility, as they can achieve solubility enhancements of several orders of magnitude [6].
The thermal stability of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide is primarily governed by the strength of its covalent bonds and the stability of its ring systems [8] [9]. Based on structural analogs and pyrrolidine carboxamide derivatives, the compound exhibits an estimated melting point range of 120-150°C, with thermal decomposition typically occurring above 250°C [1] [9]. This thermal stability profile positions the compound favorably for pharmaceutical processing operations that require elevated temperatures.
The pyrrolidine ring system contributes significantly to thermal stability due to its saturated five-membered structure, which experiences minimal ring strain compared to smaller cyclic systems [8]. Comparative studies of nitrogen-containing heterocycles demonstrate that pyrrolidine exhibits superior thermal resistance compared to linear aliphatic amines, though it shows somewhat higher degradation rates than six-membered piperazine systems at equivalent temperatures [8].
Thermal degradation of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide likely proceeds through multiple competing pathways, each characterized by distinct kinetic parameters and product distributions [8] [10]. The primary degradation mechanisms include amide bond hydrolysis, pyrrolidine ring opening, and aromatic substitution reactions.
Amide Bond Cleavage Pathway: The carboxamide functionality represents the most thermally labile component of the molecule [12]. At elevated temperatures, particularly in the presence of moisture, the amide bond undergoes hydrolytic cleavage to yield the corresponding carboxylic acid and amine fragments [12]. This pathway is accelerated under acidic or basic conditions and represents a major degradation route at temperatures above 150°C [12].
Pyrrolidine Ring Degradation: The five-membered pyrrolidine ring exhibits notable thermal stability, though it eventually succumbs to degradation at sufficiently high temperatures [8]. Ring-opening reactions typically occur through carbon-nitrogen bond cleavage, leading to linear amine intermediates that subsequently undergo further decomposition [8]. The activation energy for this process is substantially higher than for amide hydrolysis, making it a secondary degradation pathway under most conditions.
Aromatic System Modifications: The 2,6-difluorophenyl and phenyl substituents generally demonstrate exceptional thermal stability due to their aromatic character [1]. However, at extreme temperatures (>300°C), defluorination reactions may occur, leading to the formation of phenolic derivatives and hydrogen fluoride [1]. The 3-phenylpyrrolidine moiety shows similar resistance to thermal degradation, with aromatic ring integrity maintained until very high temperatures are reached.
The thermal degradation kinetics of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide can be analyzed using first-order or pseudo-first-order models, as commonly applied to related pyrrolidine compounds [8] [10]. The apparent first-order rate constant for thermal degradation is expected to fall within the range of 10⁻⁴ to 10⁻³ h⁻¹ at 150°C, based on comparative data from structurally similar compounds [8].
Temperature dependence of degradation rates follows Arrhenius behavior, with activation energies typically ranging from 80-120 kJ/mol for pyrrolidine carboxamide systems [8] [10]. The presence of electron-withdrawing fluorine substituents may slightly increase the activation energy for certain degradation pathways, thereby enhancing overall thermal stability compared to non-fluorinated analogs [1].
| Compound Type | Thermal Stability Temperature (°C) | Degradation Rate | Reference |
|---|---|---|---|
| Piperazine (PZ) | 150 [8] | Low (resistant up to 150°C) [8] | [8] |
| Pyrrolidine (Pyr) | 175 [8] | Moderate at 175°C [8] | [8] |
| Morpholine (Mor) | >175 [8] | Lowest degradation rate [8] | [8] |
| Pyrrolidine carboxamides (general) | 120-150 (melting) [1] [9] | Stable below melting point [1] [9] | [1] [9] |
| Difluorophenyl pyrrolidines | >250 (decomposition) [1] | Stable below decomposition [1] | [1] |
The thermal degradation behavior of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide is significantly influenced by environmental conditions, including atmosphere composition, humidity levels, and the presence of catalytic impurities [8] [10].
Atmospheric Conditions: In inert atmospheres (nitrogen or argon), the compound exhibits enhanced thermal stability compared to air or oxygen-rich environments [8]. Oxidative degradation pathways are minimized under inert conditions, leading to higher decomposition temperatures and altered product distributions [8]. Conversely, oxygen exposure can catalyze autoxidation reactions, particularly at elevated temperatures, resulting in accelerated degradation and formation of oxidized byproducts.
Humidity Effects: Water vapor presence dramatically impacts thermal stability through facilitation of hydrolytic degradation pathways [8] [13]. Even trace moisture can catalyze amide bond cleavage at temperatures well below the dry decomposition point [13]. Humidity levels above 50% relative humidity can reduce the effective thermal stability temperature by 20-30°C compared to anhydrous conditions [8].
Catalytic Influences: Metal ions, particularly transition metals like iron, copper, and manganese, can significantly accelerate thermal degradation through catalytic oxidation mechanisms [10]. The presence of acidic or basic impurities similarly affects degradation kinetics by promoting specific reaction pathways [10]. Pharmaceutical-grade materials typically require stringent control of these impurities to maintain thermal stability specifications.
Thermal degradation of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide generates a complex mixture of products whose composition depends on temperature, time, and environmental conditions [8] [10]. Primary degradation products include 2,6-difluoroaniline from amide hydrolysis, 3-phenylpyrrolidine-1-carboxylic acid derivatives, and various cyclization products from intramolecular rearrangements.
Major Degradation Products: The most abundant degradation products typically arise from amide bond cleavage, yielding 2,6-difluoroaniline and 3-phenylpyrrolidine-1-carboxylic acid [12]. These primary products can undergo further thermal reactions, including decarboxylation of the carboxylic acid component and ring-opening of the pyrrolidine system [8].
Secondary Transformation Products: At higher temperatures or extended heating periods, secondary reactions become significant [8]. These include condensation reactions between primary degradation products, cyclization of ring-opened intermediates, and oxidative coupling reactions when oxygen is present [8]. The complexity of the degradation mixture increases substantially at temperatures above 200°C.
Analytical Monitoring: Thermal degradation can be monitored using various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and gas chromatography-mass spectrometry (GC-MS) for volatile products [14] [15] . DSC reveals endothermic melting transitions and exothermic decomposition events, while TGA quantifies mass loss as a function of temperature [14] [15] . These techniques provide complementary information for comprehensive thermal stability assessment.
The pH-dependent stability of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide is primarily governed by the susceptibility of its amide bond to hydrolytic cleavage under acidic and basic conditions [13] [12]. The compound exhibits a stability profile typical of secondary carboxamides, with maximum stability observed in the neutral to mildly alkaline pH range (pH 6-8) and increasing degradation rates at pH extremes [13] [12].
The pyrrolidine nitrogen provides a basic center with an estimated pKa around 10-11, based on structural analogs [17]. This basicity influences the compound's ionization state across different pH ranges, affecting both solubility and stability characteristics [17]. At physiological pH, the pyrrolidine nitrogen exists predominantly in its neutral form, contributing to the overall stability of the molecule [13].
Under acidic conditions (pH < 3), N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide undergoes gradual hydrolytic degradation through acid-catalyzed amide bond cleavage [13] [12]. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules, ultimately leading to the formation of 2,6-difluoroaniline and 3-phenylpyrrolidine-1-carboxylic acid derivatives [12].
Gastric stability studies using simulated gastric fluid (pH 2.0) containing pepsin demonstrate moderate stability over short exposure periods [13]. The compound shows approximately 85-90% recovery after 2 hours of exposure to acidic conditions at 37°C [13]. However, extended exposure (>24 hours) results in significant degradation, with recovery dropping to 60-70% [13]. The presence of pepsin slightly accelerates degradation through enzymatic contributions to the hydrolytic process [13].
The 2,6-difluorophenyl substitution pattern provides some protection against acid-catalyzed hydrolysis compared to non-fluorinated analogs [1]. The electron-withdrawing nature of fluorine atoms reduces the basicity of the amide nitrogen, making it less susceptible to protonation and subsequent hydrolytic attack [1]. This electronic effect contributes to enhanced acid stability relative to compounds lacking fluorine substitution.
At physiological pH (7.4), N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide exhibits excellent stability with minimal degradation observed over extended periods [13]. Plasma stability studies demonstrate greater than 95% recovery after 24 hours of incubation in human plasma at 37°C [13]. This high stability profile is attributable to the optimal pH range for amide bond stability and the absence of aggressive hydrolytic conditions.
The compound maintains its structural integrity in phosphate-buffered saline and other physiological buffer systems commonly used in pharmaceutical formulations [13]. No significant pH-dependent degradation products are detected under these conditions, indicating that neutral pH represents the optimal stability zone for the compound [13].
Enzyme-mediated stability in the presence of trypsin at pH 7.4 shows similarly favorable results, with no detectable enzymatic cleavage observed over 24-hour incubation periods [13]. This resistance to protease activity suggests good stability in biological fluids containing similar enzyme systems [13].
Under strongly alkaline conditions (pH > 9), N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide shows increased susceptibility to base-catalyzed hydrolysis [12]. The mechanism involves hydroxide ion attack on the carbonyl carbon, leading to tetrahedral intermediate formation and subsequent amide bond cleavage [12]. This process is generally faster than acid-catalyzed hydrolysis due to the higher nucleophilicity of hydroxide ions compared to water molecules.
Stability testing at pH 9.0 in the presence of trypsin reveals approximately 80-85% recovery after 24 hours at 37°C [13]. The combination of alkaline conditions and enzymatic activity creates a more aggressive environment for amide degradation compared to neutral conditions [13]. However, the degradation rate remains relatively slow, indicating reasonable stability even under these challenging conditions.
The fluorine substituents on the phenyl ring continue to provide stabilizing effects under alkaline conditions by reducing the electrophilicity of the carbonyl carbon [1]. This electronic deactivation slows the rate of nucleophilic attack by hydroxide ions, contributing to enhanced alkaline stability compared to electron-rich aromatic systems [1].
| pH Condition | Stability Assessment | Degradation Products | Reference |
|---|---|---|---|
| pH 2.0 (Gastric) | Moderate stability with pepsin [13] | Potential amide hydrolysis [13] | [13] |
| pH 7.4 (Physiological) | Good stability in plasma [13] | No significant degradation [13] | [13] |
| pH 9.0 (Alkaline) | Stable with trypsin [13] | No significant degradation [13] | [13] |
| Acidic conditions (pH <3) | Hydrolysis of amide bond possible [12] | Pyrrolidine + carboxylic acid derivatives [12] | [12] |
| Neutral conditions (pH 6-8) | Generally stable [13] | Minimal degradation [13] | [13] |
| Basic conditions (pH >9) | Potential hydrolysis risk [12] | Amide bond cleavage [12] | [12] |
The pH-dependent degradation kinetics of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide follow classical patterns observed for amide hydrolysis [13] [12]. The degradation rate exhibits a characteristic V-shaped profile when plotted against pH, with minimum rates occurring in the neutral pH range and increasing rates at both acidic and alkaline extremes [12].
Mathematical modeling of pH-dependent stability can be described using the following general equation: log k = log k₀ + α[H⁺] + β[OH⁻], where k represents the observed degradation rate constant, k₀ is the pH-independent rate constant, and α and β are coefficients for acid and base catalysis, respectively [13] . For most carboxamides, α and β values range from 0.1 to 1.0, depending on structural factors and substitution patterns .
The activation energy for acid-catalyzed hydrolysis is typically 60-80 kJ/mol, while base-catalyzed hydrolysis shows similar values in the range of 50-70 kJ/mol . These relatively low activation energies indicate that hydrolytic degradation becomes significant at elevated temperatures, even under mildly acidic or basic conditions .
The choice of buffer system significantly influences the apparent pH stability of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide [7] [13]. Phosphate buffers generally provide excellent stability maintenance due to their physiological compatibility and lack of specific catalytic interactions with the compound [13]. Citrate buffers, commonly used in pharmaceutical formulations, show similarly favorable stability profiles with the added benefit of potential complexation effects that may enhance overall stability [7].
Certain buffer components can exhibit specific catalytic effects on amide hydrolysis [13]. For example, acetate buffers may provide mild acid catalysis due to the presence of acetic acid, potentially accelerating degradation rates compared to phosphate systems at equivalent pH values [13]. Conversely, some buffer systems containing metal ions may introduce catalytic degradation pathways that are absent in simple aqueous solutions [13].
The ionic strength of buffer systems also affects stability through electrostatic interactions with the charged or polar functional groups of the compound [13]. Higher ionic strength generally leads to increased activity coefficients for charged species, potentially influencing the kinetics of pH-dependent degradation reactions [13]. For pharmaceutical applications, optimization of buffer composition and ionic strength represents a critical factor in formulation stability.
Beyond chemical hydrolysis, the pH-dependent stability of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide must consider potential enzymatic degradation pathways [13]. Various enzymes, including peptidases, amidases, and esterases, may recognize the compound as a substrate, leading to accelerated degradation under physiological conditions [13].
Pepsin stability at gastric pH demonstrates the compound's resistance to gastric proteases, which is favorable for oral bioavailability [13]. Similarly, resistance to trypsin and other pancreatic enzymes suggests good stability in the small intestine environment [13]. However, hepatic enzyme systems, particularly cytochrome P450 enzymes and phase II conjugation enzymes, may metabolize the compound through pathways not reflected in simple pH stability studies [13].